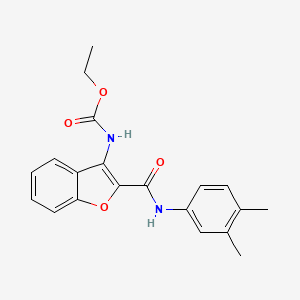

Ethyl (2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While there isn’t specific information on the synthesis of Ethyl (2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamate, the Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s used with a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Another method involves the construction of a complex benzofuran derivative by a unique free radical cyclization cascade .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key process in the formation of carbon–carbon bonds . This reaction involves the coupling of chemically differentiated fragments with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Ethyl (2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamate, a compound with potential pharmacological activities, can be synthesized through various chemical reactions involving benzofuran derivatives. For instance, the synthesis and analgesic activity of substituted 1-benzofurans and 1-benzothiophenes have been explored through the preparation of benzofuran-3-amines from 2-hydroxybenzonitrile and subsequent chemical modifications. This includes N-activation, alkylation, and hydrolysis steps to produce glycine derivatives and N-methyl carbamates, highlighting the versatility of benzofuran derivatives in medicinal chemistry (S. Rádl et al., 2000). Additionally, the synthesis, antioxidant, and antibacterial studies of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid demonstrate the application of benzofuran derivatives in developing compounds with potential therapeutic benefits (S. Shankerrao et al., 2013).

Environmental and Toxicological Studies

The degradation of carbofuran derivatives in restricted water environments indicates the environmental impact of benzofuran-related compounds. Studies on the basic hydrolysis of carbofuran derivatives in AOT-based microemulsions reveal that soil composition and structure significantly affect the stability of these compounds, suggesting implications for their environmental persistence and toxicity (J. Morales et al., 2012).

Crystallographic Studies

Crystallographic studies of benzofuran derivatives, such as 2-(5,7-dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, provide insights into the molecular structures and intermolecular interactions of these compounds. These studies contribute to understanding the physical properties and potential applications of benzofuran derivatives in various fields (H. Choi et al., 2008).

Antimicrobial Activity

The synthesis and characterization of benzofuran aryl ureas and carbamates, demonstrating significant antimicrobial activity, highlight the potential of benzofuran derivatives as bioactive molecules. This research underscores the importance of benzofuran compounds in developing new antimicrobial agents (H. M. N. Kumari et al., 2019).

Zukünftige Richtungen

Benzofuran compounds, such as Ethyl (2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamate, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds . Future research could focus on the development of benzofuran derivatives as antimicrobial agents .

Eigenschaften

IUPAC Name |

ethyl N-[2-[(3,4-dimethylphenyl)carbamoyl]-1-benzofuran-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-4-25-20(24)22-17-15-7-5-6-8-16(15)26-18(17)19(23)21-14-10-9-12(2)13(3)11-14/h5-11H,4H2,1-3H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZLKZSNHOYOMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2684457.png)

![2-[2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2684461.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B2684468.png)

![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]furan-2-carboxamide](/img/structure/B2684472.png)